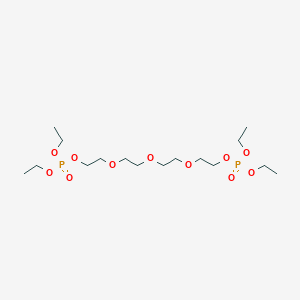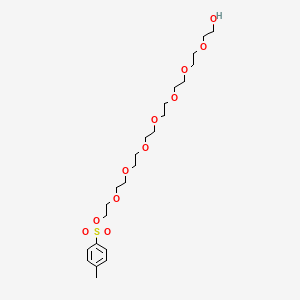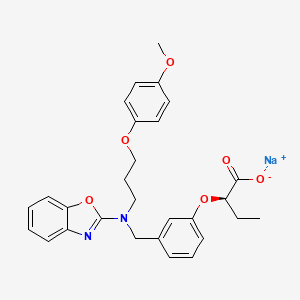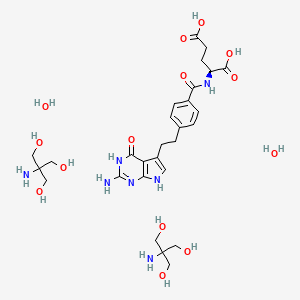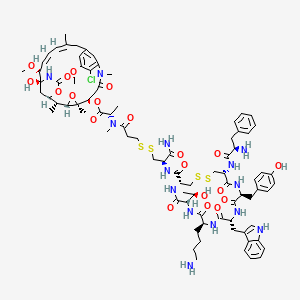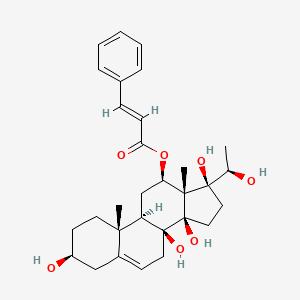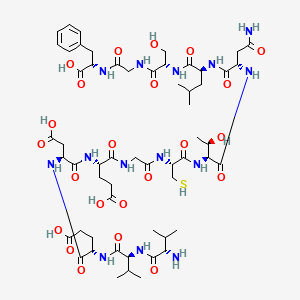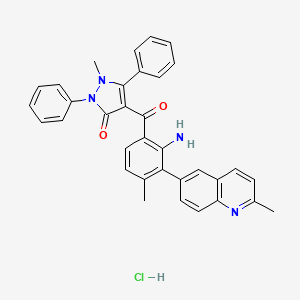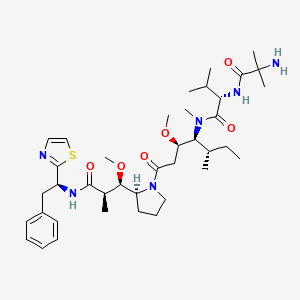
PF-06380101
Overview
Description
It functions as a microtubule inhibitor and is primarily used in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy . This compound has shown excellent potency in tumor cell proliferation assays and possesses unique absorption, distribution, metabolism, and excretion (ADME) properties compared to other synthetic auristatin analogues .
Scientific Research Applications
PF-06380101 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule inhibition and cytotoxicity.
Biology: Employed in cell biology studies to investigate the effects of microtubule inhibition on cell division and proliferation.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Target of Action
PF-06380101 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
As a microtubule inhibitor , this compound binds to tubulin, the building block of microtubules, and inhibits its polymerization . This disrupts the formation and function of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . The disruption of the mitotic spindle leads to cell cycle arrest at the mitosis phase, preventing the cell from dividing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitosis phase . By inhibiting microtubule formation, this compound prevents the completion of mitosis, leading to cell cycle arrest . This arrest triggers apoptosis, or programmed cell death, resulting in the reduction of tumor cell proliferation .
Pharmacokinetics
This compound exhibits differential Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to other synthetic auristatin analogues . After intravenous administration, this compound exhibits a mean systemic clearance rate and a volume of distribution, resulting in a terminal elimination half-life of approximately 6 hours . It preferentially distributes into human plasma relative to whole blood and is identified as a P-glycoprotein (P-gp) substrate .
Result of Action
The result of this compound’s action is the induction of apoptosis in tumor cells . By disrupting the cell cycle, this compound causes tumor cells to undergo programmed cell death, reducing tumor cell proliferation . This leads to a decrease in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of drug efflux pumps like P-glycoprotein (P-gp) can affect the intracellular concentration of the drug . Additionally, factors such as pH and the presence of certain enzymes can influence the stability and activity of the drug .
Biochemical Analysis
Biochemical Properties
PF-06380101 plays a crucial role in biochemical reactions by inhibiting microtubule polymerization. This compound interacts with tubulin, a protein that is essential for microtubule formation, thereby disrupting the microtubule network within cells. The interaction between this compound and tubulin prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis . Additionally, this compound is known to interact with P-glycoprotein (P-gp), a transporter protein that affects its distribution and clearance .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces mitotic arrest by disrupting the microtubule dynamics, which is essential for chromosome segregation during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inducing stress responses and activating apoptotic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the tubulin protein, inhibiting its polymerization into microtubules. This inhibition disrupts the microtubule network, leading to mitotic arrest and apoptosis . This compound also acts as a substrate for P-glycoprotein, which affects its intracellular concentration and distribution . The compound’s cytotoxic effects are mediated through the activation of apoptotic pathways and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits a terminal elimination half-life of approximately 6 hours in vivo . Its stability and degradation are influenced by various factors, including temperature and solvent conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects, leading to prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mitotic arrest and apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal tissues and organs . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy with minimal toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 . These interactions affect the metabolic flux and levels of metabolites, influencing the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with P-glycoprotein (P-gp) . This transporter protein affects the compound’s localization and accumulation, influencing its therapeutic efficacy and toxicity . This compound preferentially distributes into human plasma relative to whole blood, highlighting its selective distribution within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . The compound’s activity and function are influenced by its localization within the cell, with its cytotoxic effects being mediated through the disruption of the microtubule network . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-06380101 is synthesized through a series of chemical reactions that involve the modification of Dolastatin 10. The synthetic route typically includes the following steps:
Starting Material: Dolastatin 10 is used as the starting material.
Chemical Modifications: Various chemical groups are added or modified to enhance the cytotoxic properties and stability of the compound.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity while minimizing the production of impurities .
Chemical Reactions Analysis
Types of Reactions
PF-06380101 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure and enhance its cytotoxic properties.
Substitution: Substitution reactions are employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced cytotoxic properties and stability .
Comparison with Similar Compounds
PF-06380101 is unique compared to other auristatin analogues due to its enhanced potency and differential ADME properties. Similar compounds include:
Monomethyl auristatin E (MMAE): Another auristatin analogue used in ADCs, but with different ADME characteristics.
Monomethyl auristatin F (MMAF): Similar to MMAE but with distinct pharmacokinetic properties.
Dolastatin 10: The natural product from which this compound is derived, but with lower potency and stability
This compound stands out due to its superior cytotoxicity and stability, making it a valuable component in the development of targeted cancer therapies .
Properties
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFNSMAIAVCHE-BZLYQNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436391-86-4 | |
| Record name | PF-06380101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436391864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06380101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8020AX34E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


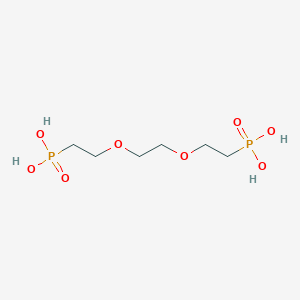
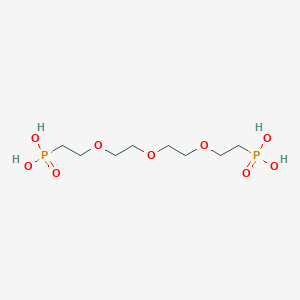
![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
